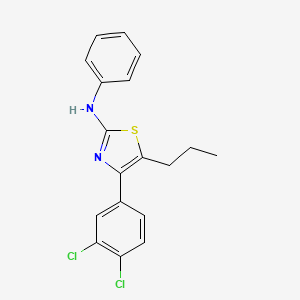![molecular formula C22H22N8O4 B11544086 1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544086.png)
1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that features a benzodioxole ring, a nitroaniline group, a piperidinyl group, and a triazinyl hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of 1,3-Benzodioxole-5-carbaldehyde: This can be synthesized from catechol with disubstituted halomethanes.
Formation of the Triazinyl Hydrazone: The triazinyl hydrazone moiety is formed by reacting 4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazine with hydrazine under controlled conditions.
Coupling Reaction: The final step involves coupling 1,3-Benzodioxole-5-carbaldehyde with the triazinyl hydrazone under appropriate conditions to form the desired compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1,3-Benzodioxole-5-carboxylic acid.
Reduction: 1,3-Benzodioxole-5-carbaldehyde [4-{4-aminoanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone.
Substitution: Various substituted hydrazones depending on the nucleophile used.
科学的研究の応用
1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.
作用機序
The mechanism of action of 1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets and pathways. The nitroaniline group can undergo reduction to form reactive intermediates that interact with cellular components. The triazinyl hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, affecting their function.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxaldehyde: A simpler analog without the triazinyl hydrazone moiety.
4-{4-Nitroanilino}-6-(1-piperidinyl)-1,3,5-triazine: Lacks the benzodioxole and hydrazone components.
1,3-Benzodioxole-5-carboxylic acid: An oxidized form of the aldehyde.
Uniqueness
1,3-Benzodioxole-5-carbaldehyde [4-{4-nitroanilino}-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H22N8O4 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
2-N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-4-N-(4-nitrophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H22N8O4/c31-30(32)17-7-5-16(6-8-17)24-20-25-21(27-22(26-20)29-10-2-1-3-11-29)28-23-13-15-4-9-18-19(12-15)34-14-33-18/h4-9,12-13H,1-3,10-11,14H2,(H2,24,25,26,27,28)/b23-13- |
InChIキー |
IKOMCJATVLSPTJ-QRVIBDJDSA-N |
異性体SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C\C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544003.png)
![Benzyl 2-amino-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B11544004.png)

![(2R,3R,10bS)-2-(4-chlorophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11544027.png)
![4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544035.png)
![2-(4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544048.png)
![6-benzyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11544056.png)
![2-Hydroxy-3,5-bisnitrobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11544057.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11544058.png)
![4-[(E)-(phenylimino)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544066.png)
![2,4-dichloro-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11544073.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544085.png)
![2-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544087.png)
![2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11544089.png)